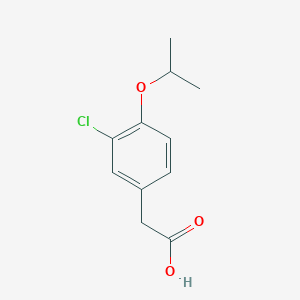

4-Isopropoxy-3-chlorophenylacetic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

23914-90-1 |

|---|---|

Molecular Formula |

C11H13ClO3 |

Molecular Weight |

228.67 g/mol |

IUPAC Name |

2-(3-chloro-4-propan-2-yloxyphenyl)acetic acid |

InChI |

InChI=1S/C11H13ClO3/c1-7(2)15-10-4-3-8(5-9(10)12)6-11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) |

InChI Key |

IDIYIZMETAUIPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)CC(=O)O)Cl |

Origin of Product |

United States |

Biological Activity Research Endeavors and Mechanistic Investigations

Exploration of Potential Biological Activities of Arylacetic Acid Derivatives

Arylacetic and arylpropionic acids are among the most significant classes of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net Their biological activities are not limited to anti-inflammatory effects but also extend to antimicrobial and anticancer properties. orientjchem.org The core structure allows for numerous modifications, leading to a wide array of derivatives with diverse biological profiles.

The anti-inflammatory potential of arylacetic acid derivatives is a primary focus of research. These compounds are known to inhibit prostaglandin (B15479496) biosynthesis, a key mechanism in their analgesic and anti-inflammatory effects. nih.gov Research has explored their role as lipoxygenase inhibitors, which are crucial enzymes in the biosynthesis of leukotrienes, mediators in inflammatory diseases. nih.gov Some arylacetic acids have demonstrated significant antioxidant activity and a moderate in vivo anti-inflammatory response in studies such as the carrageenan-induced rat paw edema model. nih.gov

Further mechanistic studies have investigated the interaction of these derivatives with specific receptors involved in inflammation. For instance, research on the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a prostaglandin D2 (PGD2) receptor, has shown that certain arylacetic acid NSAIDs can act as ligands. nih.gov Structure-activity relationship analyses have aimed to identify the structural features necessary for binding and activation of this receptor, which could lead to the development of more selective anti-inflammatory agents. nih.gov For example, the negatively charged carboxylate moiety appears to be crucial for a key ligand-receptor interaction. nih.gov

| Compound | Binding Affinity (Ki, µM) | Agonist Activity |

|---|---|---|

| Indomethacin | 1.5 ± 0.1 | Agonist |

| Sulindac sulfide | 2.5 ± 0.4 | Agonist |

| Zomepirac | 3.3 ± 0.3 | Weak Antagonist |

| 5'-O-desmethyl indomethacin | Similar to Indomethacin | Agonist |

The investigation into arylacetic acid derivatives has also included their potential as antimicrobial agents. Studies have synthesized and evaluated various derivatives for their activity against a spectrum of bacteria and fungi. orientjchem.orgresearchgate.net For example, research on aryloxyacetic acid derivatives incorporating hydrazone or thiazolidine-4-one scaffolds has identified compounds with considerable antimicrobial properties, particularly against E. coli. researchgate.net

These studies often involve determining the Minimum Inhibitory Concentration (MIC) to quantify the potency of the compounds against different microbial strains. nih.gov Some derivatives have shown antifungal activity comparable to established agents like fluconazole. researchgate.net The findings suggest that the arylalkanoic acid scaffold is a promising starting point for the development of new antimicrobial drugs. orientjchem.org

| Compound ID | Chemical Moiety | Target Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|---|

| 4h | 4-Thiazolidinone with 3-methoxyphenyl | E. coli | 2 |

| 4i | 4-Thiazolidinone with 3,5-dichlorophenyl | E. coli | 2 |

| 3i | N'-[(3,5-dichlorophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide | Candida krusei | Comparable to Fluconazole |

There is a growing body of research exploring the anticancer potential of arylacetic and arylpropionic acid derivatives. nih.govnih.gov These compounds have been shown to exhibit antiproliferative activities against various cancer cell lines. nih.gov The mechanisms underlying these anticancer effects are still under investigation but may extend beyond the cyclooxygenase (COX) inhibition associated with their anti-inflammatory properties. nih.gov

Studies on 3-arylflavone-8-acetic acid derivatives, for example, evaluated their direct and indirect cytotoxicities against human colon and lung adenocarcinoma cell lines. nih.gov Some of these compounds demonstrated moderate direct cytotoxicity, while others showed indirect cytotoxic effects comparable to the known agent 5,6-dimethylxanthenone-4-acetic acid (DMXAA). nih.gov A noteworthy finding was the ability of certain derivatives to induce the production of tumor necrosis factor α (TNF-α) in human peripheral blood mononuclear cells, indicating a potential immunomodulatory mechanism of action. nih.gov

Investigation of Receptor Modulation and Agonist/Antagonist Activities

Beyond direct enzymatic inhibition, the biological effects of arylacetic acid derivatives are also being explored through their modulation of specific cellular receptors.

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a critical role in regulating lipid and glucose metabolism, energy homeostasis, and inflammation. nih.govmdpi.com There are three main subtypes: PPARα, PPARγ, and PPARβ/δ. mdpi.com These receptors are ligand-activated transcription factors that, upon binding with an agonist, can influence the expression of a wide array of genes. youtube.com

Aryloxyacetic and phenylpropionic acid derivatives have been a subject of interest as potential PPAR agonists. nih.govgoogle.com Synthetic PPARα agonists, such as fibrates, and PPARγ agonists, like thiazolidinediones, are used clinically to manage metabolic disorders. nih.gov Research has focused on developing new series of aryloxyacetic acids that can act as PPAR agonists, sometimes with dual activity on other targets. nih.gov The goal is to harness the therapeutic benefits of PPAR activation, which include lipid-lowering and insulin-sensitizing effects, while potentially mitigating side effects associated with full activation of these receptors. nih.govwikipedia.org

A significant trend in drug discovery is the development of compounds that selectively activate or modulate specific receptor subtypes to achieve a more targeted therapeutic effect with an improved safety profile. nih.gov In the context of PPARs, this has led to the concept of Selective PPAR Modulators (SPPARMs), which aim for a better balance of efficacy and safety compared to full agonists. nih.gov

Research into arylacetic acid derivatives extends to their potential for selective receptor activation beyond PPARs. For example, studies on the prostaglandin D2 receptor CRTH2 have revealed structural features of arylacetic acid NSAIDs that could be harnessed to create selective CRTH2 ligands. nih.gov Similarly, investigations into other receptor families, such as adenosine (B11128) receptors, have identified that an aryl unit on a core scaffold can be crucial for achieving high affinity and selectivity for specific receptor subtypes, such as A1 and A3. mdpi.com These studies underscore the versatility of the arylacetic acid scaffold in designing molecules with highly specific interactions with biological targets.

Enzymatic Inhibition and Target Binding Research

Following a comprehensive review of available scientific literature, no specific research findings detailing the enzymatic inhibition or target binding properties of 4-Isopropoxy-3-chlorophenylacetic acid have been identified.

Extensive database searches and inquiries into scholarly articles did not yield any studies that have investigated the inhibitory effects of this particular compound on specific enzymes or its binding affinity to biological targets. Consequently, there is no data available to populate tables on enzymatic inhibition (e.g., IC50 or Ki values) or to describe its mechanism of action at a molecular level.

While research exists for structurally related compounds, such as other chlorinated or alkoxylated phenylacetic acid derivatives, these findings cannot be attributed to This compound without direct experimental evidence. Adhering to strict scientific accuracy, this article cannot extrapolate data from analogous molecules.

Therefore, the enzymatic activity profile and specific molecular targets of This compound remain an uncharacterized area of scientific investigation. Further research would be necessary to elucidate any potential biological activity.

Metabolic Pathways and Biotransformation Studies of Phenylacetic Acid Derivatives

Microbial Metabolism of Phenylacetic Acid and Substituted Analogues

Phenylacetic acid (PAA) and its derivatives are central intermediates in the microbial degradation of a wide array of aromatic compounds. nih.govnih.gov Microorganisms have evolved efficient enzymatic pathways to break down these often recalcitrant molecules, utilizing them as carbon and energy sources. nih.gov The primary strategy involves converting various aromatic compounds into a few key intermediates, like PAA, which are then channeled into a common degradation pathway. nih.gov This metabolic funneling allows microbes to efficiently process a diverse range of substrates. nih.gov The degradation of PAA is particularly significant as it is a common metabolite in the breakdown of the amino acid phenylalanine and environmental pollutants like styrene. nih.govpnas.org

Under aerobic conditions, bacteria employ a unique "hybrid" pathway for the catabolism of phenylacetic acid, encoded by the paa gene cluster. researchgate.netmicrobiologyresearch.orgnih.gov This pathway is considered a hybrid because it combines features of both aerobic and anaerobic metabolism, notably the use of coenzyme A (CoA) thioesters, which is more typical of anaerobic processes. nih.govpnas.orgmdpi.com The pathway is widespread, found in approximately 16% of all sequenced bacterial genomes, including well-studied organisms like Escherichia coli and Pseudomonas putida. nih.govnih.govpnas.org

The aerobic degradation of PAA commences with its activation to phenylacetyl-CoA. nih.govpnas.org The aromatic ring of phenylacetyl-CoA is then targeted by a multicomponent monooxygenase complex (PaaABCDE), which catalyzes an epoxidation reaction to form ring 1,2-epoxyphenylacetyl-CoA. nih.govnih.govmdpi.com This reactive epoxide intermediate is subsequently isomerized by PaaG into a seven-membered oxygen-containing heterocyclic ring, an oxepin (B1234782). nih.govmdpi.com A bifunctional enzyme, PaaZ, then hydrolyzes the oxepin ring and oxidizes the resulting aldehyde. nih.govmdpi.com The pathway proceeds through a series of steps analogous to the β-oxidation of fatty acids, ultimately yielding the central metabolites succinyl-CoA and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. nih.govpnas.orgresearchgate.netnih.gov

Some soil bacteria are also capable of co-metabolically transforming substituted styrenes into their corresponding substituted phenylacetic acids. nih.gov For instance, styrene-degrading strains like Pseudomonas fluorescens ST can convert 4-chlorostyrene (B41422) into 4-chlorophenylacetic acid. nih.gov

The initial and pivotal step in the aerobic catabolism of phenylacetic acid is its activation via thioesterification with Coenzyme A (CoA). nih.govnih.govasm.org This reaction is catalyzed by the enzyme phenylacetate-CoA ligase (PaaK), which converts phenylacetate (B1230308) into phenylacetyl-CoA. nih.govwikipedia.orguniprot.org The formation of the high-energy thioester bond in phenylacetyl-CoA is crucial as it prepares the otherwise stable aromatic ring for the subsequent enzymatic attacks, starting with epoxidation. nih.govpnas.orgnih.gov

This activation step, requiring ATP and Mg²⁺ as cofactors, effectively controls the entry of PAA into the degradative pathway. nih.govnih.govcdnsciencepub.comcdnsciencepub.com All subsequent intermediates in this aerobic pathway are processed as CoA-thioesters, a characteristic feature that distinguishes it from many other aerobic aromatic degradation pathways. nih.govpnas.org The involvement of CoA thioesters is a strategy more commonly observed in anaerobic metabolism, highlighting the unique "hybrid" nature of the PAA catabolic route. pnas.orgmdpi.com Aromatic acid-CoA ligases are also integral to the anaerobic degradation of many aromatic compounds, where they facilitate the transformation of these acids into benzoyl-CoA, a central intermediate in anaerobic pathways. cdnsciencepub.comoup.com

The microbial degradation of phenylacetic acid and its analogues is orchestrated by a suite of specialized enzymes. nih.govmdpi.com

Phenylacetate-CoA Ligase (PaaK): This enzyme initiates the entire catabolic process by catalyzing the ATP-dependent formation of phenylacetyl-CoA from phenylacetate and CoA. nih.govwikipedia.orguniprot.org It belongs to the family of ligases that form carbon-sulfur bonds and shows high specificity for phenylacetate. nih.govasm.orgwikipedia.org The enzyme has been characterized in various bacteria, including Pseudomonas putida and Azoarcus evansii. nih.govuniprot.org

Monooxygenases and Dioxygenases: Oxygenases are critical for introducing oxygen atoms into the aromatic ring, destabilizing it and facilitating its cleavage. wikipedia.org In the PAA pathway, a key enzyme is the ring 1,2-phenylacetyl-CoA epoxidase (PaaABCDE), a multicomponent monooxygenase that forms an epoxide on the aromatic ring of phenylacetyl-CoA. nih.govpnas.orgmdpi.com Dioxygenases are another major class of enzymes involved in aromatic catabolism, often catalyzing the initial step in the breakdown of various aromatic hydrocarbons. wikipedia.orgresearchgate.net These enzymes incorporate both atoms of molecular oxygen into the substrate. wikipedia.org Catechol dioxygenases, for example, are crucial for cleaving the aromatic ring of catechol, a common intermediate in the degradation of many aromatic compounds. nih.gov Rieske dioxygenases are complex, multi-component enzymes that hydroxylate aromatic rings, a common strategy in the biodegradation of aromatic hydrocarbons by soil bacteria. wikipedia.orgacs.org

Other Key Enzymes: Following the initial oxygenation, a series of other enzymes, including isomerases (PaaG), hydratases (PaaF), dehydrogenases (PaaH), and thiolases (PaaJ), act in a sequence similar to β-oxidation to break down the molecule into acetyl-CoA and succinyl-CoA. pnas.orgmdpi.com The bifunctional enzyme PaaZ plays a crucial role in ring opening and subsequent oxidation. nih.govmdpi.com

The coordinated action of these diverse enzymes allows microorganisms to efficiently dismantle the stable structure of phenylacetic acid and related aromatic compounds.

Endogenous Metabolism of Phenylacetic Acid in Biological Systems

Phenylacetic acid is not only an environmental compound but is also produced endogenously in various organisms, including humans, as a metabolite of the essential amino acid phenylalanine. wikipedia.orghmdb.ca Its metabolism is a key aspect of amino acid homeostasis and detoxification.

The primary route for the endogenous formation of phenylacetic acid is from the aromatic amino acid L-phenylalanine. youtube.comyoutube.com While the main metabolic fate of phenylalanine is its conversion to tyrosine by the enzyme phenylalanine hydroxylase, alternative pathways become significant, especially when this primary pathway is compromised, as in the genetic disorder phenylketonuria (PKU). youtube.comnih.govwikipedia.org

In these alternative routes, phenylalanine undergoes transamination to form phenylpyruvate. youtube.com Phenylpyruvate can then be metabolized further through two main reactions: reduction to phenyllactate or oxidative decarboxylation to yield phenylacetic acid. hmdb.cayoutube.com Phenylacetic acid is also a metabolic product of phenethylamine, which is metabolized by monoamine oxidase to phenylacetaldehyde, and subsequently oxidized to phenylacetic acid by aldehyde dehydrogenase. wikipedia.orghmdb.ca

Aromatic amino acid hydroxylases are a family of enzymes that play a critical role in the metabolism of phenylalanine, tyrosine, and tryptophan. wikipedia.orgnih.govacs.org These enzymes are iron-dependent and use tetrahydrobiopterin (B1682763) as a cosubstrate to hydroxylate the aromatic rings of these amino acids. nih.govwikipedia.org

Once formed, phenylacetic acid is further metabolized for excretion. The principal pathway for its elimination in humans and many other species is through conjugation with an amino acid. royalsocietypublishing.orgsmpdb.ca This process involves two main steps. First, phenylacetic acid is activated to its CoA thioester, phenylacetyl-CoA, a reaction catalyzed by an acyl-coenzyme A synthetase. smpdb.ca

In the second step, the phenylacetyl group is transferred from phenylacetyl-CoA to an amino acid. smpdb.ca In humans, the primary acceptor amino acid is glutamine, a reaction catalyzed by glycine (B1666218) N-acyltransferase, resulting in the formation of phenylacetylglutamine, which is then excreted in the urine. royalsocietypublishing.orgsmpdb.ca

Interestingly, the choice of amino acid for conjugation varies significantly across different species. royalsocietypublishing.org A study administering ¹⁴C-labeled phenylacetic acid to various animals revealed distinct conjugation patterns:

Humans exclusively excrete the glutamine conjugate (phenylacetylglutamine). royalsocietypublishing.org

Old World monkeys excrete mainly the glutamine conjugate with very small amounts of the glycine conjugate. royalsocietypublishing.org

New World monkeys excrete both glutamine and significant amounts of glycine conjugates. royalsocietypublishing.org

Prosimians and most non-primate mammals excrete only the glycine conjugate (phenacetylglycine). royalsocietypublishing.org

Some species also utilize taurine (B1682933) for conjugation, forming phenacetyltaurine. royalsocietypublishing.org

This species-specific variation in conjugation highlights the diverse strategies evolved for the detoxification and elimination of phenylacetic acid.

Interactive Data Tables

Table 1: Key Enzymes in the Microbial Aerobic Degradation of Phenylacetic Acid

| Enzyme (Gene) | Function | Reaction Step |

|---|---|---|

| Phenylacetate-CoA ligase (PaaK) | Activates phenylacetate to its CoA thioester. nih.govwikipedia.orguniprot.org | Initial activation |

| Ring 1,2-phenylacetyl-CoA epoxidase (PaaABCDE) | Introduces oxygen to form a ring epoxide. nih.govnih.govmdpi.com | Aromatic ring activation |

| Ring 1,2-epoxyphenylacetyl-CoA isomerase (PaaG) | Isomerizes the epoxide to an oxepin. nih.govmdpi.com | Isomerization |

| Bifunctional enzyme (PaaZ) | Hydrolytic ring cleavage and aldehyde oxidation. nih.govmdpi.com | Ring opening |

| Enoyl-CoA hydratase (PaaF) | Hydration step in the β-oxidation-like sequence. pnas.orgmdpi.com | Degradation |

| 3-hydroxyadipyl-CoA dehydrogenase (PaaH) | Oxidation step in the β-oxidation-like sequence. pnas.orgmdpi.com | Degradation |

| β-ketoadipyl-CoA thiolase (PaaJ) | Thiolytic cleavage to succinyl-CoA and acetyl-CoA. pnas.orgresearchgate.net | Final cleavage |

Table 2: Phenylacetic Acid Conjugates in Different Species

| Species Group | Primary Conjugate(s) | Reference |

|---|---|---|

| Human | Phenacetylglutamine | royalsocietypublishing.org |

| Old World Monkeys | Phenacetylglutamine (major), Phenacetylglycine (minor) | royalsocietypublishing.org |

| New World Monkeys | Phenacetylglutamine, Phenacetylglycine | royalsocietypublishing.org |

| Prosimians | Phenacetylglycine | royalsocietypublishing.org |

| Non-primate Mammals | Phenacetylglycine | royalsocietypublishing.org |

| Various (haphazard occurrence) | Phenacetyltaurine | royalsocietypublishing.org |

Structure Activity Relationship Sar and Structural Determinants of Biological Function

Impact of Substituents (e.g., Halogen, Alkoxy Groups) on Biological Activity and Selectivity

The substituents on the phenyl ring of 4-Isopropoxy-3-chlorophenylacetic acid, namely the chlorine atom and the isopropoxy group, are critical to its electronic and steric properties, which in turn dictate its biological activity.

The presence of a halogen substituent, such as chlorine, can significantly influence a molecule's lipophilicity, which affects its ability to cross cell membranes. The position of the halogen is also crucial. For instance, in a study on phenylazo-2-thioxothiazolidinone derivatives, the antimicrobial activity was found to be influenced by the nature of the substituent on the phenyl ring, with the order of effect being p-(OCH3) < CH3 < H < Cl < NO2, as anticipated from the Hammett constants. nih.gov This suggests that the electron-withdrawing nature of the chlorine atom can play a pivotal role in the molecule's activity. In the context of phenylacetic acids, 4-chlorophenylacetic acid has been identified as a potent aromatase inhibitor and has shown effectiveness against estrogen-induced mammary tumorigenesis, highlighting the biological significance of the chloro substituent. medchemexpress.com

The following table summarizes the general impact of these types of substituents on the properties of aromatic compounds:

| Substituent | Type | General Effect on Biological Activity |

| Chloro | Halogen | Increases lipophilicity, acts as an electron-withdrawing group, can participate in halogen bonding. rsc.org |

| Isopropoxy | Alkoxy | Increases lipophilicity, acts as an electron-donating group through resonance, provides steric bulk. |

Detailed research on a series of N-substituted-3-chloro-2-azetidinones, which also contain a chloro substituent, has shown that these compounds exhibit good to moderate antibacterial activity. mdpi.com This further supports the role of the chloro group in conferring biological activity.

Conformational Analysis and Electrostatic Properties in SAR Studies

Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is fundamental to understanding the SAR of this compound. lumenlearning.com The molecule is not a rigid structure; the phenylacetic acid side chain can rotate relative to the phenyl ring, and the isopropoxy group also has rotational freedom.

The preferred conformation of the molecule will be the one that minimizes steric hindrance and electrostatic repulsion. For instance, in substituted cyclohexanes, substituents prefer to be in the equatorial position to minimize steric strain. lumenlearning.com Similarly, for this compound, the orientation of the acetic acid moiety relative to the substituted phenyl ring will be critical for its interaction with a binding site. Studies on the binding of phenylacetic acid derivatives to the enzyme penicillin acylase have shown that ligand binding can induce conformational changes within the enzyme's active site. researchgate.net The size and orientation of the ligand within the active site determine these changes, indicating that the specific conformation of this compound will be a key factor in its biological function. researchgate.net

The electrostatic properties of the molecule, determined by the distribution of partial charges, are also a major factor in its interactions. The electron-withdrawing chlorine atom and the electron-donating isopropoxy group, along with the acidic carboxylic acid group, create a distinct electrostatic potential map. This distribution of charge will govern how the molecule orients itself within a binding pocket and the types of non-covalent interactions it can form, such as hydrogen bonds and dipole-dipole interactions.

Computational methods, such as conformational scans and Natural Bond Orbital (NBO) calculations, can provide insights into the stable conformations and the nature of intermolecular interactions. uky.edu Such analyses on related molecules have shown that the substitution pattern is a key determinant of polymorphism, which arises from different stable conformations in the solid state. uky.edu

Stereochemical Influences on Reactivity and Biological Effects

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as biological systems, such as enzymes and receptors, are themselves chiral. pressbooks.pub While this compound itself is not chiral, the introduction of a substituent at the α-carbon of the acetic acid moiety would create a chiral center, leading to the existence of enantiomers.

Enantiomers can have significantly different biological activities, with one enantiomer often being more active or having a different pharmacological profile than the other. nih.gov This is because the spatial arrangement of the atoms in each enantiomer will lead to different interactions with a chiral binding site. For many drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. pressbooks.pub

The principles of stereochemistry dictate that chemical reactions in a non-chiral environment will produce a racemic mixture (an equal mixture of both enantiomers), whereas enzyme-catalyzed reactions are typically stereospecific, producing a single enantiomer. pressbooks.pub Therefore, if a derivative of this compound were to be developed as a therapeutic agent, the stereochemistry at the α-carbon would be a critical consideration. Molecular modeling can be employed to understand the structural and stereochemical requirements for efficient interaction with a biological target. nih.gov

The Cahn-Ingold-Prelog priority rules are used to assign the absolute configuration (R or S) to a chiral center based on the atomic numbers of the atoms attached to it. youtube.com This systematic naming is crucial for distinguishing between enantiomers and understanding their differential biological effects.

Computational Chemistry and Theoretical Modeling of Arylacetic Acid Systems

Quantum Chemical Calculations and Spectroscopic Data Correlation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, molecular geometry, and spectroscopic properties of arylacetic acids. These calculations allow for the prediction of various parameters that can be correlated with experimental data from techniques like Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy.

Ab initio and DFT methods can be used to perform geometry optimization, providing the most stable three-dimensional conformation of the molecule. For "4-Isopropoxy-3-chlorophenylacetic acid," this would involve determining the bond lengths, bond angles, and dihedral angles, particularly the orientation of the isopropoxy and carboxylic acid groups relative to the chlorinated phenyl ring.

Theoretical calculations of NMR chemical shifts (¹H and ¹³C) and infrared vibrational frequencies are routinely performed. nih.govscirp.org By comparing these calculated spectra with experimental ones, researchers can confirm the molecular structure and assign spectral peaks with high confidence. For instance, a pipeline involving conformational generation, DFT structural optimization, and subsequent DFT chemical shift calculation has proven effective for conformationally flexible molecules, yielding excellent agreement with experimental values. nih.gov A study on folate, a complex biological molecule, demonstrated that this approach could predict ¹H and ¹³C chemical shifts with mean absolute errors of 0.26 and 1.63 ppm, respectively. nih.gov Similarly, calculations on 1-aryltriazenes showed that calculated UV-visible absorption maxima, corresponding to HOMO-LUMO transitions, align well with experimental data. scirp.org This correlation between theoretical and experimental data is crucial for structural verification and understanding electronic transitions within the molecule.

Table 1: Representative Calculated vs. Experimental Spectroscopic Data Correlation

| Parameter | Computational Method | Calculated Value | Experimental Value | Reference |

|---|---|---|---|---|

| ¹H NMR Chemical Shift (ppm) | B3LYP/6311G+(2d, p) | Varies per proton | Varies per proton | nih.gov |

| ¹³C NMR Chemical Shift (ppm) | B3LYP/6311G+(2d, p) | Varies per carbon | Varies per carbon | nih.gov |

| UV-Vis λmax (nm) | TD-DFT | 351.28 | 355 | scirp.org |

This table is illustrative of the types of correlations achieved in computational studies on related organic molecules.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is pivotal in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. For arylacetic acid derivatives, many of which are non-steroidal anti-inflammatory drugs (NSAIDs), docking studies have been used to understand their interactions with enzymes like cyclooxygenases (COX) and other receptors. nih.govclinpgx.org

In the context of "this compound," molecular docking could be employed to predict its binding mode within the active site of relevant biological targets. The process involves generating a 3D model of the ligand and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring them based on a force field that estimates the binding energy.

Studies on similar arylacetic acid NSAIDs have revealed key structural features for receptor binding. For example, research on the prostaglandin (B15479496) D2 receptor (CRTH2) showed that a negatively charged carboxylate moiety is crucial for a key ligand-receptor interaction. nih.gov Similarly, docking simulations of mirabegron, which has a phenylethanolamine scaffold, with the α1A-adrenoceptor highlighted the importance of specific residues like Asp-106 for high-affinity binding. mdpi.com For "this compound," docking would likely show the carboxylate group forming hydrogen bonds or ionic interactions with basic residues (e.g., Arginine, Lysine) in a target's active site, while the substituted phenyl ring engages in hydrophobic or van der Waals interactions. The chlorine and isopropoxy substituents would influence the shape, size, and electronic properties of the ligand, thereby affecting its fit and affinity for the binding pocket.

Table 2: Key Interactions in Ligand-Target Binding for Arylacetic Acid Derivatives

| Ligand Class | Target Receptor | Key Interacting Residues (Example) | Type of Interaction | Reference |

|---|---|---|---|---|

| Arylacetic Acid NSAIDs | CRTH2 | Not specified | Ionic (carboxylate) | nih.gov |

| Indomethacin Derivatives | CRTH2 | Not specified | Ionic (carboxylate), Hydrophobic (N-acyl) | nih.gov |

| Mirabegron (related scaffold) | α1A-Adrenoceptor | Asp-106, Met-292 | Ionic, van der Waals | mdpi.com |

Mechanistic Insights from Transition State Analysis

Transition state theory (TST) provides a framework for understanding the rates of chemical reactions. wikipedia.org Computational chemistry allows for the detailed study of transition states—the high-energy, short-lived configurations that molecules pass through as they transform from reactants to products. nih.gov By calculating the geometry and energy of these transition states, chemists can gain profound insights into reaction mechanisms, explaining why certain reactions are faster than others and why they yield specific products. nih.govrsc.org

For reactions involving arylacetic acids, such as esterification, amide formation, or metabolic transformations, transition state analysis can be highly informative. A computational study on the transacylation of arylacetic acid glucuronides, which are metabolites of many NSAIDs, successfully correlated calculated activation energies with experimentally measured reaction rates. rsc.orgresearchgate.net This analysis provided a firm mechanistic explanation for the different reaction kinetics observed between stereoisomers, highlighting the role of specific molecular interactions in the transition state. rsc.orgresearchgate.net

The process involves mapping the potential energy surface of a reaction. The transition state is located as a first-order saddle point on this surface—a maximum in the direction of the reaction coordinate but a minimum in all other directions. wikipedia.org The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which dictates the reaction rate. For "this compound," this analysis could be applied to understand its synthesis from precursors or its metabolic fate in a biological system, revealing the lowest-energy pathway and identifying rate-determining steps.

Prediction of Reactivity and Selectivity via Computational Approaches

Beyond understanding reaction mechanisms, computational models are increasingly used to predict the outcome of chemical reactions, specifically their reactivity and selectivity (chemo-, regio-, and stereoselectivity). rsc.orgnih.gov For arylacetic acids, this is particularly relevant in synthetic applications where multiple reaction sites are present.

Computational approaches can predict where a reaction is most likely to occur on a molecule. For example, in the palladium-catalyzed C-H olefination of phenylacetic acids, the selectivity (ortho, meta, or para) can be influenced by directing groups and ligands. nih.gov Computational models can rationalize these effects by analyzing the energies of different reaction pathways and transition states. rsc.org DFT calculations have been used to explain the E/Z selectivity in the Wittig reaction of various ylides by analyzing the structures of the addition transition states, showing how interplay between steric and electronic interactions governs the outcome. nih.govfigshare.com

For "this compound," the phenyl ring has two unsubstituted positions available for electrophilic aromatic substitution. Computational models could predict the relative reactivity of these sites by calculating parameters like electrostatic potential or frontier molecular orbital (FMO) energies. Such models can screen different reaction conditions (catalysts, solvents) in silico to identify those that would favor a desired product, thereby reducing the need for extensive experimental trial-and-error. mit.edu

Applications in Catalyst Design and Reaction Optimization Research

The insights gained from theoretical modeling are directly applicable to the rational design of new catalysts and the optimization of reaction conditions. pnnl.govmdpi.com By understanding how a catalyst interacts with reactants at the transition state, researchers can modify the catalyst's structure to improve reaction rates and selectivity.

In the synthesis of arylacetic acid derivatives, transition metal catalysis is often employed. researchgate.netrsc.org For instance, palladium-catalyzed cross-coupling reactions are common routes. rsc.org Computational studies can model the entire catalytic cycle, identifying key intermediates and transition states. This knowledge helps in designing ligands for the metal center that can, for example, accelerate the rate-limiting step or favor a specific stereochemical outcome. researchgate.net This approach has been used to develop catalysts for challenging transformations, such as the regioselective synthesis of complex molecules via Ti-catalyzed cycloadditions. researchgate.net

Furthermore, computational tools are used in reaction optimization. Algorithms can explore a vast parameter space—including temperature, concentration, solvent, and catalyst choice—to find the optimal conditions for a desired reaction outcome. nih.gov This is often done using a combination of quantum chemistry calculations and machine learning models trained on experimental data. nih.gov For the industrial production of "this compound" or its derivatives, such computational optimization could lead to more efficient, cost-effective, and sustainable synthetic processes. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Folate |

| Indomethacin |

| Mirabegron |

| Arginine |

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Characterization in Compound Analysis and SAR Elucidation

Spectroscopic techniques are indispensable tools for the structural elucidation of novel compounds and for understanding structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary methods used to provide detailed information about the molecular structure of 4-isopropoxy-3-chlorophenylacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides insight into the carbon-hydrogen framework of a molecule. While specific ¹H NMR and ¹³C NMR data for this compound are not widely published in publicly accessible literature, the expected spectral features can be inferred from its structure and from data for analogous compounds like 4-chlorophenylacetic acid and 3-chloro-4-hydroxyphenylacetic acid. chemicalbook.comnih.gov For this compound, one would anticipate signals in the ¹H NMR spectrum corresponding to the isopropoxy group (a septet for the CH proton and a doublet for the two methyl groups), aromatic protons on the substituted benzene (B151609) ring, and a singlet for the methylene (B1212753) (CH₂) protons of the acetic acid moiety. The substitution pattern on the aromatic ring would influence the chemical shifts and coupling constants of the aromatic protons, providing key structural information.

| Spectroscopic Data for this compound and Related Compounds | |

| Compound | Molecular Formula |

| This compound | C₁₁H₁₃ClO₃ |

| 4-Chlorophenylacetic acid | C₈H₇ClO₂ |

| 3-Chlorophenylacetic acid | C₈H₇ClO₂ |

| 3-Chloro-4-hydroxyphenylacetic acid | C₈H₇ClO₃ |

This table is generated based on data from the search results. The data for related compounds is included for comparative purposes.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds. While a specific HPLC method for this compound is not detailed in the provided search results, methods for closely related compounds such as 3-chlorophenylacetic acid are available and can be adapted. sielc.comthermofisher.com A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or formate (B1220265) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comajrconline.org The retention time of the compound would be characteristic under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). Detection is commonly achieved using a UV detector, as the phenyl ring in this compound would exhibit strong absorbance in the UV region. The purity of a sample can be determined by integrating the peak area of the compound of interest relative to the total area of all peaks in the chromatogram. For instance, commercial sources for 3-chlorophenylacetic acid specify a purity of ≥98.0% as determined by HPLC. thermofisher.comthermofisher.com

| Chromatographic and Physical Data for Related Phenylacetic Acids | |

| Compound | Purity (by HPLC) |

| 3-Chlorophenylacetic acid | ≥98.0% thermofisher.comthermofisher.com |

| 4-Chlorophenylacetic acid | 99.93% |

This table is generated based on data from the search results for related compounds to illustrate typical specifications.

Biochemical Assays for Enzyme Activity and Receptor Binding Studies

Biochemical assays are critical for determining the biological effects of a compound by measuring its interaction with specific molecular targets like enzymes and receptors. While specific biochemical assay data for this compound is not available in the search results, the activity of related compounds provides a framework for the types of assays that could be employed.

For example, 4-chlorophenylacetic acid has been identified as a potent aromatase inhibitor and an antagonist of estrogen signaling. medchemexpress.com To assess such activities for this compound, one could utilize an aromatase inhibition assay . This type of assay typically uses human placental or recombinant aromatase and measures the conversion of a substrate (e.g., androstenedione) to a product (estrone). The inhibitory potential of the test compound is determined by quantifying the reduction in product formation, often measured using radioimmunoassay (RIA) or fluorescent-based methods.

Receptor binding assays could be used to determine if this compound interacts directly with the estrogen receptor or other nuclear receptors. These assays involve incubating the receptor with a radiolabeled ligand and then measuring the displacement of the radiolabel by the test compound. The concentration of the test compound required to displace 50% of the bound radioligand (IC₅₀) is a measure of its binding affinity.

In Vitro Cellular Models for Mechanistic Elucidation

In vitro cellular models are essential for understanding the mechanism of action of a compound in a biological context. These models allow researchers to study the effects of a compound on cellular processes in a controlled environment.

Based on the known activities of related compounds like 4-chlorophenylacetic acid, which is effective against estrogen-induced mammary tumorigenesis, relevant in vitro models for this compound would include human breast cancer cell lines that are estrogen receptor-positive (e.g., MCF-7) or aromatase-expressing. medchemexpress.com

In such cell-based assays, researchers could investigate various endpoints, including:

Cell Proliferation: Assays like the MTT or BrdU incorporation assay could be used to determine the effect of the compound on the growth of cancer cells.

Gene Expression Analysis: Techniques such as quantitative PCR (qPCR) or RNA sequencing could be employed to measure changes in the expression of genes involved in estrogen signaling pathways or other relevant cellular processes.

Protein Expression and Activity: Western blotting could be used to analyze the levels of key proteins, such as aromatase or estrogen receptor, and their post-translational modifications.

These in vitro studies would be crucial in elucidating the cellular mechanisms through which this compound might exert any biological effects and would provide a foundation for further preclinical development.

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel Phenylacetic Acid Analogues with Enhanced Specificity

The development of new phenylacetic acid analogues with improved biological activity and specificity is a primary focus of current research. Traditional synthetic methods are being supplemented and replaced by more sophisticated and efficient techniques that allow for precise structural modifications.

One prominent strategy involves palladium-catalysed cross-coupling reactions, such as the Suzuki coupling. inventivapharma.com This method has been successfully employed to create ortho-substituted phenylacetic acid derivatives, demonstrating its utility in constructing complex aryl structures that are otherwise difficult to synthesize. inventivapharma.com For instance, the coupling of aryl boronic esters with alkyl halides, while challenging, has proven feasible and effective for generating novel analogues. inventivapharma.com Research has shown that reaction conditions, such as the choice of base (e.g., K2CO3), can significantly influence the yield and success of these couplings. inventivapharma.com

Another advanced method is carbonylation, which offers a mild and effective way to prepare phenylacetic acid derivatives from their corresponding benzyl (B1604629) chlorides. researchgate.net Using a palladium catalyst in a phase-transfer catalysis system, researchers have achieved high yields (up to 95%) for compounds like 2,4-Dichlorophenylacetic acid, highlighting the industrial scalability and efficiency of this approach. researchgate.net

Furthermore, multicomponent reactions and novel synthetic routes are continuously being explored. The Willgerodt-Kindler reaction, performed under phase-transfer catalytic conditions, provides an efficient pathway to synthesize phenylacetic acids from acetophenones. researchgate.net Researchers are also developing methods like the iodide-catalyzed reduction of mandelic acids to produce phenylacetic acids, offering new avenues for structural diversification. researchgate.net These varied synthetic strategies are crucial for generating extensive libraries of novel analogues, which can then be screened for enhanced potency and, critically, for greater specificity toward their intended biological targets, thereby minimizing off-target effects.

| Synthetic Method | Starting Material Example | Catalyst/Reagent Example | Key Advantage |

| Palladium-catalysed Suzuki Coupling | Aryl Boronic Ester & Alkyl Halide | Pd(OAc)2, K2CO3 | Versatility in creating complex ortho-substituted analogues. inventivapharma.com |

| Palladium-catalysed Carbonylation | Benzyl Chloride Derivative | Bistriphenylphosphine palladium dichloride | High yield and mild reaction conditions suitable for scaling. researchgate.net |

| Willgerodt-Kindler Reaction | Acetophenone | Triethyl benzyl ammonium (B1175870) chloride (TEBA) | Efficient conversion with dramatically reduced reaction times. researchgate.net |

| Iodide-Catalyzed Reduction | Mandelic Acid | Iodide | Provides a new and convenient route to phenylacetic acids. nih.gov |

Exploration of New Biological Targets and Pathways for Arylacetic Acid Derivatives

While the anti-inflammatory properties of arylacetic acids, primarily through the inhibition of cyclooxygenase (COX) enzymes, are well-established, the scientific community is actively investigating new therapeutic applications. nih.gov This involves identifying novel biological targets and elucidating different metabolic and signaling pathways through which these compounds can exert their effects.

Research into structurally similar compounds has opened up promising avenues. For example, aryloxyacetic acids have been found to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs) and as inhibitors for Fatty Acid Amide Hydrolase (FAAH). nih.gov Given the structural similarities, there is a strong rationale for screening arylacetic acid derivatives against these targets, which are implicated in metabolic disorders, inflammation, and pain. nih.gov

Aldose reductase is another enzyme target for which phenylacetic acid derivatives have shown inhibitory potential. nih.gov This enzyme is a key player in the polyol pathway, which is linked to diabetic complications, making its inhibitors valuable therapeutic candidates. Beyond this, researchers are designing hybrid molecules to engage new targets. By combining the N-arylacetamide pharmacophore with other chemical moieties, derivatives have been created that potently inhibit urease, an enzyme crucial for the survival of Helicobacter pylori and implicated in gastritis and peptic ulcers. nih.gov

The metabolic pathways of arylacetic acids are also a source of innovation. Prodrug strategies are being explored where precursor molecules, such as 6-arylhex-5-enoic acids, are metabolized in the body via beta-oxidation to release the active arylacetic acid drug over time. orientjchem.org This approach can provide sustained drug levels and potentially improve efficacy and safety profiles. orientjchem.org The broad biological activities already observed for some derivatives, including anti-cancer and anti-convulsant effects, suggest that a multitude of other targets and pathways remain to be discovered. openmedicinalchemistryjournal.com

| Potential Biological Target | Therapeutic Area | Rationale/Example |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Metabolic Disease, Inflammation | Activity observed in structurally similar aryloxyacetic acids. nih.gov |

| Fatty Acid Amide Hydrolase (FAAH) | Pain, Inflammation | Activity observed in structurally similar aryloxyacetic acids. nih.gov |

| Aldose Reductase | Diabetic Complications | Substituted phenylacetic acids identified as inhibitors. nih.gov |

| Urease | Gastrointestinal Disease | Hybrid cysteine-N-arylacetamide derivatives show potent inhibition. nih.gov |

| Cyclooxygenase (COX) Enzymes | Inflammation, Pain | The traditional and most well-known target for this class of NSAIDs. nih.gov |

Application of Advanced Computational Methods in Rational Drug Design and Optimization

The design and optimization of phenylacetic acid analogues are increasingly being accelerated by advanced computational methods. patsnap.comgoogle.com These in silico techniques provide profound insights into molecular interactions, allowing researchers to predict the biological activity of new compounds and to prioritize synthetic efforts, thereby saving significant time and resources. patsnap.comresearchgate.net

Molecular docking is a cornerstone of this approach. It is used to predict how a ligand, such as a novel arylacetic acid derivative, will bind to the three-dimensional structure of a target protein. google.com For instance, docking studies have been used to understand how arylalkane derivatives interact with the active site of the metabolic enzyme CYP1A2 and to explore the crucial interactions of inhibitors with the active site of urease. nih.govnih.gov These simulations can reveal key binding modes and structural features necessary for potent inhibition.

Virtual screening is another powerful tool, enabling the rapid evaluation of vast libraries of virtual compounds against a specific biological target. patsnap.com This method can identify promising "hit" molecules for further investigation. For more refined optimization, de novo design algorithms can be used to construct entirely new molecular structures from scratch, tailored to fit the specific topology and chemical environment of a target's binding site. wiley.com

Furthermore, molecular dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time. google.com This provides a dynamic picture of the drug-target complex, yielding insights into its stability and the conformational changes that may occur upon binding. google.com Collectively, these computational tools form an integral part of modern rational drug design, guiding the synthesis of phenylacetic acid derivatives with enhanced potency, improved selectivity, and optimized pharmacokinetic properties. nih.gov

| Computational Method | Application in Drug Design | Specific Example for Arylacetic Acid Analogues |

| Molecular Docking | Predicts binding orientation and affinity of a ligand to a target. google.com | Investigating interactions with CYP1A2 and urease active sites. nih.govnih.gov |

| Virtual Screening | Rapidly searches large compound libraries for potential hits. patsnap.com | Identifying novel scaffolds that could be functionalized into arylacetic acid derivatives. |

| De Novo Design | Generates novel molecular structures tailored to a target's binding site. wiley.com | Creating new phenylacetic acid backbones with ideal pharmacological properties. wiley.com |

| Molecular Dynamics (MD) | Simulates the movement and stability of the drug-target complex over time. google.com | Assessing the stability of a designed analogue within a receptor's binding pocket. |

Bioengineering and Microbial Production Research for Arylacetic Acids

In parallel with chemical synthesis, the field of biotechnology offers promising and sustainable avenues for producing arylacetic acids. Bioengineering and microbial production leverage the metabolic machinery of microorganisms to convert renewable feedstocks into valuable chemicals, presenting an alternative to traditional petrochemical-based manufacturing. nih.gov

Research has already demonstrated the feasibility of using microorganisms for this purpose. For example, resting cells of the bacterium Bacillus subtilis have been successfully used to transform p-methoxyphenylacetonitrile into p-methoxyphenylacetic acid, an important pharmaceutical intermediate. researchgate.net This biotransformation relies on the nitrilase enzyme produced by the bacteria, and optimizing the culture and reaction conditions is key to maximizing yield. researchgate.net

The broader field of metabolic engineering provides a roadmap for developing highly efficient microbial "cell factories." This involves genetically modifying microorganisms like Escherichia coli or yeast to introduce and optimize specific metabolic pathways. nih.gov Key strategies include pathway engineering to channel metabolic flux towards the desired product, strain optimization to enhance robustness and productivity, and process optimization to ensure economically viable production at scale. nih.gov While much of the focus in microbial bio-refineries has been on simpler organic acids or biofuels, the principles are directly applicable to the synthesis of more complex molecules like arylacetic acids. nih.gov Developing such bio-based production methods could significantly reduce the environmental footprint and economic cost associated with manufacturing these important pharmaceutical compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-isopropoxy-3-chlorophenylacetic acid, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions, starting from halogenated aromatic precursors. For example, 4-chloro-3-fluorophenylacetic acid derivatives are synthesized via base-mediated alkylation using bromoacetic acid under controlled pH (pH 8–10) to minimize side reactions . To improve yields, optimize solvent polarity (e.g., DMF or THF), use phase-transfer catalysts like tetrabutylammonium bromide, and monitor reaction progress via TLC/HPLC . Post-synthetic purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane:ethyl acetate gradients) is recommended .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm substituent positions (e.g., isopropoxy vs. ethoxy groups) via chemical shifts (e.g., δ 1.2–1.4 ppm for isopropyl CH) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) detect impurities ≤0.5% .

- X-ray Crystallography : Resolves stereoelectronic effects of the chloro and isopropoxy groups on the phenyl ring .

Q. How does the compound’s solubility vary across solvents, and what implications does this have for formulation in biological assays?

- Methodological Answer : The compound’s solubility is influenced by the polar acetic acid moiety and hydrophobic aryl substituents. In aqueous buffers (pH 7.4), solubility is limited (≤1 mg/mL), necessitating DMSO stock solutions (50–100 mM). For in vitro assays, use co-solvents like PEG-400 (<5% v/v) to avoid cellular toxicity .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound derivatives, given their potential chiral activity?

- Methodological Answer : Chiral separation via HPLC using amylose- or cellulose-based columns (e.g., Chiralpak® AD-H with hexane:isopropanol gradients) achieves baseline resolution. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes ester intermediates . Confirm enantiomeric excess (ee) via circular dichroism or chiral shift reagents in F NMR .

Q. How can contradictory bioactivity data for this compound be rationalized across different in vitro assays?

- Methodological Answer : Discrepancies may arise from:

- Solvent Effects : DMSO concentrations >0.5% can alter membrane permeability .

- Assay Sensitivity : Fluorometric vs. colorimetric readouts (e.g., MTT vs. ATP luminescence) yield varying EC values. Validate with orthogonal assays .

- Metabolic Instability : Hepatic microsome pre-incubation identifies rapid degradation pathways (e.g., ester hydrolysis), requiring prodrug modifications .

Q. What computational approaches predict the compound’s binding affinity to cyclooxygenase (COX) isoforms, and how do steric effects from the isopropoxy group influence selectivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with COX-1/2 crystal structures (PDB: 1PTH, 3NT1). The isopropoxy group’s steric bulk reduces COX-1 affinity due to narrower active-site topology, while enhancing COX-2 selectivity .

- MD Simulations : Analyze binding stability (RMSD <2 Å over 50 ns) and hydrogen-bonding networks with Ser530 (COX-2) .

Q. What are the critical parameters for designing stable formulations of this compound in long-term pharmacokinetic studies?

- Methodological Answer :

- pH Stability : The compound degrades at pH <4 (acid-catalyzed ester hydrolysis). Use phosphate buffers (pH 6.5–7.5) for intravenous formulations .

- Light Sensitivity : Protect from UV exposure (λ <400 nm) to prevent aryl-chloro bond cleavage. Use amber glass vials .

- Lyophilization : Pre-formulate with trehalose (1:1 w/w) to enhance shelf life (>24 months at −20°C) .

Data Contradiction Analysis

Q. Why do reported IC values for this compound vary across enzyme inhibition studies?

- Methodological Answer : Variability arises from:

- Enzyme Source : Recombinant vs. tissue-extracted enzymes (e.g., human COX-2 vs. murine COX-2) exhibit differing kinetic parameters .

- Substrate Competition : High arachidonic acid concentrations (>10 μM) reduce apparent inhibition potency .

- Allosteric Modulation : The isopropoxy group may induce conformational changes in enzymes, altering cooperative binding effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.